2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is an organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its chromen-2-one core structure, which is substituted with a phenyl group, a methyl group, and an acetamide group. The chromen-2-one structure is known for its diverse biological activities and is often used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the chromen-2-one core: This is usually achieved through the condensation of a phenol derivative with an appropriate β-keto ester in the presence of a strong acid catalyst.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Acetamide formation: The final step involves the reaction of the hydroxyl group on the chromen-2-one core with chloroacetamide in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chromen-2-one core structure is known for its biological activity, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for various inflammatory diseases.
Industry: The compound is used in the development of new agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The chromen-2-one core structure can interact with enzymes and receptors in the body, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant properties. Additionally, the compound may interact with DNA or proteins in cancer cells, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can be compared with other similar compounds, such as:
Coumarin: Coumarin is a simple chromen-2-one derivative that is widely used in the synthesis of various pharmaceuticals and agrochemicals. Unlike this compound, coumarin lacks the phenyl, methyl, and acetamide substituents.
Warfarin: Warfarin is a well-known anticoagulant that also contains a chromen-2-one core structure. warfarin has different substituents and a different mechanism of action compared to this compound.
Scopoletin: Scopoletin is another chromen-2-one derivative with various biological activities. It differs from this compound in its substituents and specific biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNICJNUNTZNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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